molecular formula C8H8BrFO B13887301 (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-OL

Cat. No.: B13887301
M. Wt: 219.05 g/mol
InChI Key: DEDQEPMGJUPGHH-QMMMGPOBSA-N
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Description

(R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol is a chiral halohydrin of high value in organic and medicinal chemistry research. This compound serves as a versatile key chiral building block for the synthesis of more complex, biologically active molecules . Optically active halohydrins like this one are crucial intermediates in the preparation of β-adrenergic receptor agonists , a class of important pharmaceuticals . The bromine atom acts as an excellent leaving group, enabling further functionalization through nucleophilic substitution reactions, for instance, with amines to form amino alcohols, which are common structural motifs in many active pharmaceutical ingredients (APIs) . The specific (R)-enantiomer is often targeted for its defined biological activity, as stereochemistry plays a critical role in drug-receptor interactions. For research purposes, this compound can also be a precursor in the synthesis of epoxides, another valuable class of synthetic intermediates . This product is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

IUPAC Name

(1R)-2-bromo-1-(3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1

InChI Key

DEDQEPMGJUPGHH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H](CBr)O

Canonical SMILES

C1=CC(=CC(=C1)F)C(CBr)O

Origin of Product

United States

Preparation Methods

Preparation Methods of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

General Synthetic Strategy

The synthesis of (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol typically involves two main stages:

  • Stage 1: Preparation of 2-bromo-1-(3-fluorophenyl)ethan-1-one (an α-bromo ketone intermediate)
  • Stage 2: Stereoselective reduction of the α-bromo ketone to the corresponding (R)-alcohol

This two-step approach is common due to the stability of the ketone intermediate and the availability of asymmetric reduction methods.

Preparation of 2-Bromo-1-(3-fluorophenyl)ethan-1-one

The α-bromo ketone intermediate is synthesized via bromination of 3-fluoroacetophenone or related precursors.

Bromination Using N-Bromosuccinimide (NBS)
  • Reagents: 3-Fluoroacetophenone, N-bromosuccinimide (NBS)
  • Solvent: Polyethylene glycol (PEG)-water mixture or organic solvents such as dichloromethane
  • Conditions: Ultrasound irradiation at 80 °C for 15-20 minutes
  • Mechanism: Radical bromination at the α-position to the carbonyl group
  • Yield: High yields reported with clean conversion
  • Advantages: Environmentally benign, mild conditions, short reaction time

This method is supported by literature where α-bromo aromatic ketones were synthesized efficiently with NBS under ultrasound irradiation, providing clean products confirmed by spectral data (NMR, IR) consistent with literature values.

Alternative Routes Using Haloalkynes and Gold Catalysts
  • Reagents: Haloalkyne derivatives (e.g., 1-(2-bromoethynyl)-3-fluorobenzene), water, MCM-41-PPh3-AuNTf2 catalyst
  • Solvent: 1,2-Dichloroethane (DCE)
  • Conditions: Room temperature, 14 hours stirring
  • Yield: Approximately 93%
  • Procedure: Haloalkyne is hydrated catalytically to yield the α-bromo ketone
  • Purification: Filtration to remove catalyst, solvent evaporation, silica gel chromatography

This method offers a high-yielding, mild, and selective synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one, as demonstrated in recent synthetic communications.

Stereoselective Reduction to (R)-2-Bromo-1-(3-fluorophenyl)ethan-1-ol

The key step for obtaining the (R)-enantiomer involves asymmetric reduction of the α-bromo ketone.

Chiral Catalytic Hydrogenation or Chemical Reduction
  • Reagents: Chiral catalysts (e.g., chiral oxazaborolidines, or enzymatic systems), reducing agents such as borane complexes or sodium borohydride derivatives
  • Solvents: Commonly methanol, ethanol, or tetrahydrofuran (THF)
  • Conditions: Low temperature to maintain stereoselectivity
  • Outcome: High enantiomeric excess (ee) of (R)-alcohol

Though specific literature on this exact compound’s asymmetric reduction is limited, analogous α-bromo ketones are commonly reduced by these methods with high stereocontrol.

Alternative Multi-Step Preparation from 2-Fluorophenethyl Esters (Patent Insight)

A patented method describes a two-step process starting from 2-fluorophenethyl acid esters:

Step Reaction Reagents/Solvents Conditions Notes
1 Acidylation and hydrolysis to cyclopropyl-2-(2-fluorophenyl)ethyl ketone 2-Fluorophenethyl acid esters, cyclopropane carbonyl chloride, DMF or 1,4-dioxane, base (e.g., pyridine, triethylamine) 30–80 °C, 3–8 h Molar ratio esters:acid chloride ~1.0–1.3:1
2 Bromination of ketone Brominating agents (N-bromosuccinimide, pyridinium tribromide), initiators (benzoyl peroxide), solvents (DMF, methylene dichloride) Room temperature, initiator effect Molar ratio ketone:brominating agent ~1:0.9–2.0

This method is more complex and targets related compounds but demonstrates the use of brominating agents and solvents suitable for α-bromination.

Data Summary Table: Preparation Methods

Method Starting Material Brominating Agent Catalyst/Initiator Solvent(s) Conditions Yield Notes
NBS Ultrasound 3-Fluoroacetophenone N-Bromosuccinimide None PEG-water or DCM 80 °C, 15-20 min High Environmentally friendly, rapid
Haloalkyne Hydration 1-(2-bromoethynyl)-3-fluorobenzene Water MCM-41-PPh3-AuNTf2 (gold catalyst) 1,2-Dichloroethane RT, 14 h 93% High selectivity, mild
Patent Method 2-Fluorophenethyl acid esters NBS, pyridinium tribromide Benzoyl peroxide DMF, methylene dichloride 30–80 °C, 3–8 h Not specified Multi-step, complex

Analytical and Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm structure and purity; chemical shifts consistent with α-bromo ketones and alcohols.
  • Infrared Spectroscopy (IR): Characteristic carbonyl stretch (~1700 cm^-1) for ketones; hydroxyl stretch (~3300 cm^-1) for alcohols.
  • Mass Spectrometry (MS): Molecular ion peaks corresponding to C8H6BrFO and its fragments confirm molecular weight and composition.
  • Chromatography: Silica gel column chromatography used for purification, typically eluted with petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

®-2-Bromo-1-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketones, alkanes, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

®-2-Bromo-1-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Bromo-1-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biocatalysis, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to the corresponding alcohol. The molecular pathways involved include the transfer of hydride ions and the formation of enzyme-substrate complexes .

Comparison with Similar Compounds

(R)-2-Bromo-1-(4-fluorophenyl)ethan-1-OL

  • Synthesis: Stereoselective reduction of 2-bromo-4-fluoroacetophenone using dimethylsulfide-borane complexes and chiral oxazaborole catalysts achieves >99% ee .
  • Key Data :
    • Yield: Quantitative
    • ee: >99%
    • Application: Intermediate for β-adrenergic agonists (e.g., formoterol precursors) .

(R)-2-Bromo-1-(4-bromophenyl)ethan-1-OL

  • Synthesis : Microbial reduction with Rhodotorula rubra KCh 82 provides >99% ee and >99% conversion. Chemical methods using chiral boron compounds yield lower ee (94%) .
  • Key Data :
    • Yield: 51% (chemical), >99% (microbial)
    • ee: 94% (chemical), >99% (microbial)
    • Application: Anticancer and antiviral agent synthesis .

2-Bromo-1-(2-chlorophenyl)ethan-1-OL

  • Synthesis: Reduction of 2-bromo-2-chloroacetophenone with NaBH₄ yields racemic alcohol. Enzymatic resolution using Pseudomonas fluorescens lipase achieves 35% conversion and 99% ee for the (S)-enantiomer .
  • Key Data :
    • Yield: 24–35% (enzymatic)
    • ee: 99% (enzymatic)
    • Application: Synthesis of antihistamines and β-blockers .

Analogs with Methoxy Substituents

(R)-2-Bromo-1-(4-methoxyphenyl)ethan-1-OL

  • Synthesis : Enantioselective reduction with chiral ruthenium catalysts yields 82% conversion and 98% ee. Microbial methods using Rhodotorula sp. achieve >99% ee .
  • Key Data :
    • Yield: 82% (chemical), >99% (microbial)
    • ee: 98% (chemical), >99% (microbial)
    • Application: Antioxidant and anti-inflammatory drug precursors .

(S)-2-Bromo-1-(2-methoxyphenyl)ethan-1-OL

  • Synthesis : Lithium borohydride modified with chiral boron compounds achieves 86% ee .
  • Key Data :
    • Yield: 99%
    • ee: 86%
    • Application: Chiral auxiliaries in asymmetric catalysis .

Key Findings and Implications

Stereoselectivity : Microbial and enzymatic methods generally outperform chemical synthesis in achieving high ee (>99% vs. 86–98% for chemical routes) .

Substituent Effects : Fluorine at the 3-position enhances metabolic stability, while methoxy groups improve solubility for pharmaceutical applications .

Industrial Viability : Biocatalysis (e.g., Rhodotorula spp.) offers scalable, eco-friendly routes to chiral bromo-alcohols compared to boron- or ruthenium-based methods .

This analysis underscores the importance of substituent choice and synthesis strategy in optimizing the efficacy and applicability of brominated ethanols in drug development.

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